molecular formula C13H21ClN2O3 B12117020 p-Aminosalicylic acid, 2-(diethylamino)ethyl ester hydrochloride CAS No. 551-36-0

p-Aminosalicylic acid, 2-(diethylamino)ethyl ester hydrochloride

Cat. No.: B12117020
CAS No.: 551-36-0
M. Wt: 288.77 g/mol
InChI Key: QVHDNNXTFDGCME-UHFFFAOYSA-N
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Description

2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate hydrochloride(1:1) is a chemical compound with the molecular formula C13H21ClN2O2. It is commonly used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate hydrochloride(1:1) typically involves the reaction of 4-aminobenzoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the product through crystallization and filtration techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate hydrochloride(1:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoates, quinones, and amine derivatives .

Scientific Research Applications

2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate hydrochloride(1:1) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties, including its use as a local anesthetic.

    Industry: Utilized in the manufacture of pharmaceuticals and other fine chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to altered biochemical pathways. The exact mechanism of action depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • Procaine hydrochloride
  • Benzocaine
  • Lidocaine

Uniqueness

2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate hydrochloride(1:1) is unique due to its specific chemical structure, which imparts distinct physicochemical properties. Compared to similar compounds, it may offer advantages in terms of solubility, stability, and biological activity .

Properties

CAS No.

551-36-0

Molecular Formula

C13H21ClN2O3

Molecular Weight

288.77 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate;hydrochloride

InChI

InChI=1S/C13H20N2O3.ClH/c1-3-15(4-2)7-8-18-13(17)11-6-5-10(14)9-12(11)16;/h5-6,9,16H,3-4,7-8,14H2,1-2H3;1H

InChI Key

QVHDNNXTFDGCME-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)O.Cl

Origin of Product

United States

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